An In-depth Technical Guide to 5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine: Structure, Properties, and Synthetic Methodologies
An In-depth Technical Guide to 5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine: Structure, Properties, and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical structure, physicochemical properties, established synthetic routes, and potential applications in drug discovery, supported by experimental insights and authoritative references.
Introduction to the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system comprising a pyrazole ring fused to a pyrimidine ring. This scaffold is considered a "privileged structure" in drug discovery due to its ability to interact with a wide range of biological targets.[1][2] Its structural rigidity, synthetic tractability, and diverse pharmacological activities have made it a focal point for the development of novel therapeutic agents.[1][2][3] Derivatives of this scaffold have shown promise as anticancer, anti-inflammatory, antiviral, and kinase inhibitory agents.[4][5][6]
The specific compound, 5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine, represents a saturated version of the pyrazolo[1,5-a]pyrimidine core with a methyl group at the 5-position. This substitution can significantly influence the molecule's conformational flexibility and its interaction with biological macromolecules.
Chemical Structure and Physicochemical Properties
The chemical structure of 5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is characterized by the fusion of a pyrazole ring with a tetrahydropyrimidine ring, with a methyl substituent at the 5-position.
IUPAC Name: 5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Structural Representation:
Caption: Chemical structure of 5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine.
Physicochemical Data Summary:
| Property | Value | Source |
| Molecular Formula | C₈H₁₃N₃ | Inferred from structure |
| Molecular Weight | 151.21 g/mol | Inferred from structure |
| CAS Number | 1696493-70-5 (for a related structure) | [7] |
Note: Specific experimental data for the parent compound is limited in publicly available literature. Data for closely related derivatives is used for context.
Synthesis Strategies and Methodologies
The synthesis of pyrazolo[1,5-a]pyrimidines generally involves the construction of the pyrimidine ring onto a pre-existing pyrazole core.[1][8] A common and effective method is the condensation of 3-aminopyrazole derivatives with various 1,3-bielectrophilic compounds.[1]
General Synthetic Workflow:
Caption: Generalized workflow for the synthesis of pyrazolo[1,5-a]pyrimidines.
Exemplary Synthetic Protocol (Conceptual):
This protocol is a conceptual representation based on common synthetic strategies for related compounds.
Objective: Synthesize a 5-substituted-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine derivative.
Step 1: Synthesis of the 3-Aminopyrazole Intermediate
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This step often involves the reaction of a hydrazine with a β-ketonitrile or a similar precursor. The specific substituents on the pyrazole ring are introduced at this stage.
Step 2: Cyclocondensation with a 1,3-Bielectrophile
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The 3-aminopyrazole is reacted with a suitable 1,3-bielectrophile, such as an α,β-unsaturated ketone or ester. For the synthesis of the tetrahydropyrimidine ring, a saturated 1,3-dielectrophile or a precursor that can be reduced in situ is required.
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Rationale: The amino group of the pyrazole acts as a nucleophile, attacking one of the electrophilic centers of the 1,3-bielectrophile, followed by an intramolecular cyclization and dehydration (or a similar elimination) to form the fused pyrimidine ring.
Step 3: Reduction of the Pyrimidine Ring (if necessary)
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If the cyclocondensation results in an aromatic pyrazolo[1,5-a]pyrimidine, a subsequent reduction step is necessary to obtain the tetrahydropyrimidine ring.
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Common reducing agents for this transformation include catalytic hydrogenation (e.g., H₂/Pd-C) or the use of complex metal hydrides like sodium borohydride, although the latter may lead to different stereoisomers.[9]
Step 4: Purification
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The final product is purified using standard laboratory techniques such as column chromatography or recrystallization to yield the desired 5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine.
Spectroscopic Characterization
The structure of 5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine and its derivatives is typically confirmed using a combination of spectroscopic techniques.
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum will show characteristic signals for the protons on the pyrazole and tetrahydropyrimidine rings, as well as the methyl group. The chemical shifts and coupling patterns provide information about the connectivity of the atoms. For instance, the protons on the saturated pyrimidine ring will appear in the aliphatic region, and their splitting patterns will reveal their spatial relationships.[9]
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton. The chemical shifts will differentiate between the aromatic carbons of the pyrazole ring and the aliphatic carbons of the tetrahydropyrimidine ring.[9]
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Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern, which can further support the proposed structure.
Applications in Drug Development
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in the development of kinase inhibitors.[2][10] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The structural features of pyrazolo[1,5-a]pyrimidines allow them to bind to the ATP-binding site of kinases, thereby inhibiting their activity.
Derivatives of this scaffold have been investigated as inhibitors of various kinases, including:
The introduction of a methyl group at the 5-position and the saturation of the pyrimidine ring in 5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine can influence its three-dimensional shape and, consequently, its binding affinity and selectivity for specific kinase targets. The conformational flexibility of the tetrahydropyrimidine ring may allow for optimal positioning of the molecule within the kinase active site.
Future Perspectives
The exploration of 5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine and its analogues remains a promising avenue for drug discovery. Future research will likely focus on:
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Diversity-oriented synthesis: Creating libraries of derivatives with various substituents to explore the structure-activity relationship (SAR) in greater detail.
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Target identification and validation: Identifying the specific biological targets of these compounds and validating their therapeutic potential in preclinical models.
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Pharmacokinetic and pharmacodynamic studies: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to optimize their drug-like characteristics.
Conclusion
5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a molecule with significant potential in medicinal chemistry, building upon the well-established therapeutic relevance of the broader pyrazolo[1,5-a]pyrimidine class. Its unique structural features offer opportunities for the design of novel and selective therapeutic agents. A thorough understanding of its synthesis, chemical properties, and biological activities is crucial for harnessing its full potential in the development of next-generation medicines.
References
Sources
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- 3. eurekaselect.com [eurekaselect.com]
- 4. In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5- a ]pyrimidine derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00423J [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Advances in pyrazolo[1,5- a ]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07556K [pubs.rsc.org]
- 7. chemscene.com [chemscene.com]
- 8. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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